

Introduction: The Unassuming Power of a Substituted Pyridine

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Compound of Interest

Compound Name: *5-Chloro-6-methylpyridin-3-amine*

CAS No.: 896161-13-0

Cat. No.: B582039

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In the landscape of medicinal chemistry and drug development, the strategic value of a molecular building block is measured by its versatility, reactivity, and the biological relevance of the scaffolds it can generate. **5-Chloro-6-methylpyridin-3-amine**, identified by its CAS number 896161-13-0, represents a quintessential example of such a crucial intermediate. While seemingly a simple heterocyclic amine, its true potential is unlocked by the precise arrangement of its chloro, methyl, and amino substituents on the pyridine core. This arrangement provides a unique electronic and steric profile, making it an invaluable starting material for the synthesis of complex molecules, particularly in the highly competitive field of kinase inhibitor development.^{[1][2][3][4]}

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its nuanced reactivity, and its strategic application in constructing high-value pharmaceutical compounds. Every protocol and claim is grounded in established chemical principles to ensure both accuracy and practical utility in the laboratory.

Core Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective use. The key data for **5-Chloro-6-methylpyridin-3-amine** are summarized below.

Property	Value	Source(s)
CAS Number	896161-13-0	[5][6][7]
Molecular Formula	C ₆ H ₇ ClN ₂	[5][8]
Molecular Weight	142.59 g/mol	[5]
Synonyms	5-Chloro-6-methyl-3-pyridinamine	[5]
Canonical SMILES	<chem>CC1=C(C=C(C=N1)N)Cl</chem>	[5][8]
Typical Purity	≥97%	[5]
Appearance	Typically a white to light yellow crystalline solid	[9]
Storage Conditions	4°C, protect from light	[5]
Hazard Statements	H302, H315, H319, H335	[10]
Precautionary Statements	P280, P305+P351+P338	[10]

Note: Hazard information indicates the compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn during handling.[10][11]

The Aminopyridine Motif: A Privileged Scaffold in Medicinal Chemistry

The utility of **5-Chloro-6-methylpyridin-3-amine** stems directly from the broader significance of the aminopyridine scaffold. This structural motif is considered "privileged" in drug design because it consistently appears in molecules with potent biological activity across diverse targets.[12] Its value lies in a combination of factors:

- **Hydrogen Bonding Capability:** The pyridine nitrogen acts as a hydrogen bond acceptor, while the amino group provides two hydrogen bond donors. This dual functionality allows for robust and specific interactions with protein targets, such as the hinge region of kinase enzymes, a critical interaction for potent inhibition.^[1]
- **Bioisosteric Replacement:** Aminopyridines can serve as bioisosteres for other aromatic systems, offering a way to modulate physicochemical properties like solubility and metabolic stability while maintaining key binding interactions.
- **Synthetic Tractability:** The pyridine ring can be readily functionalized through a variety of established chemical reactions, allowing for the systematic exploration of chemical space around the core.^{[13][14]}

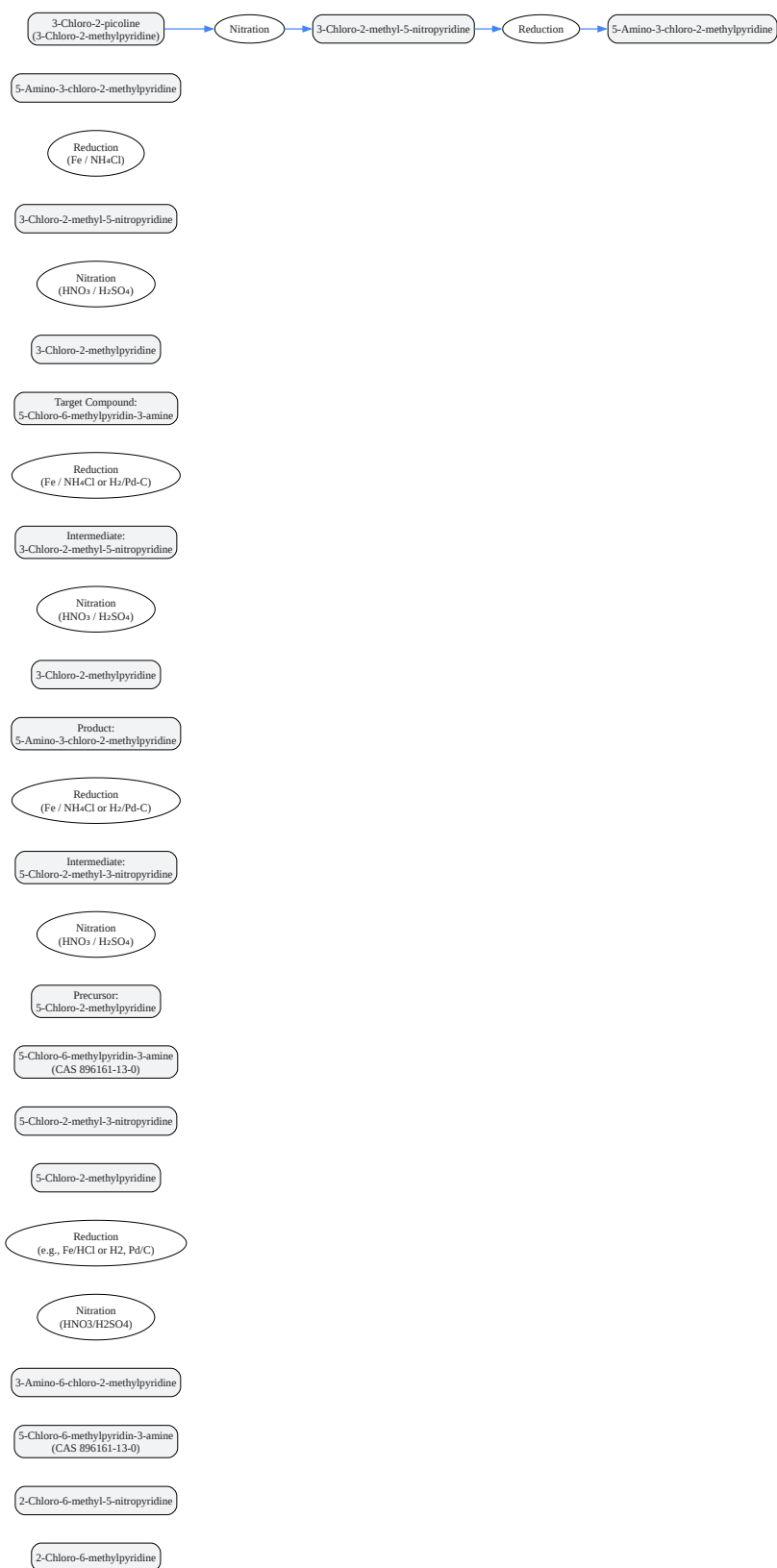
Compounds containing the aminopyridine moiety are prevalent in pipelines targeting everything from cancer to neurodegenerative diseases and neglected tropical diseases, underscoring the foundational importance of this core structure.^{[1][3][12]}

Proposed Synthesis and Mechanistic Considerations

While numerous suppliers offer this compound, understanding its synthesis is crucial for process development and analog design. A specific, peer-reviewed synthesis for 896161-13-0 is not readily available in the literature. However, a robust and logical pathway can be proposed based on fundamental principles of heterocyclic chemistry. The most common strategy for introducing an amino group at the 3-position of a pyridine ring is through the reduction of a corresponding nitro compound.

The proposed workflow involves two key steps:

- **Regioselective Nitration:** Introduction of a nitro group at the 3-position.
- **Reduction:** Conversion of the nitro group to the target primary amine.



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Caption: A plausible synthetic route to a related aminopyridine via nitration and reduction.

Protocol 1: Hypothetical Synthesis via Nitration and Reduction

This protocol is illustrative and based on standard procedures for analogous transformations. It must be optimized and validated.

Step A: Nitration of 3-Chloro-2-methylpyridine

- **Reaction Setup:** To a cooled (0 °C) flask containing concentrated sulfuric acid (H₂SO₄, 5 volumes), slowly add 3-chloro-2-methylpyridine (1.0 eq) while maintaining the internal temperature below 10 °C.
- **Addition of Nitrating Agent:** Add fuming nitric acid (HNO₃, 1.1 eq) dropwise to the solution, ensuring the temperature does not exceed 10 °C.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC or LC-MS.
 - **Causality:** The strongly acidic conditions are required to protonate the pyridine nitrogen, which deactivates the ring. However, nitration is still possible, and the directing effects of the chloro and methyl groups will favor substitution at the 5-position.
- **Work-up:** Carefully pour the reaction mixture over crushed ice and basify with a concentrated aqueous solution of sodium hydroxide (NaOH) to pH 8-9.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-2-methyl-5-nitropyridine.

Step B: Reduction to 5-Amino-3-chloro-2-methylpyridine

- **Reaction Setup:** To a flask containing the crude nitro-intermediate from Step A dissolved in ethanol or acetic acid, add a reducing agent such as iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq) in water.[2]

- Reaction: Heat the mixture to reflux (approx. 80 °C) for 3-6 hours until the starting material is consumed (monitor by TLC or LC-MS).
 - Causality: This is a classic Béchamp reduction. Iron in the presence of a mild acid reduces the nitro group to an amine without affecting the chloro-substituent or the pyridine ring.
- Work-up: Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.
- Purification: Concentrate the filtrate, and purify the residue by column chromatography on silica gel to afford the target aminopyridine.

Reactivity and Strategic Use in Cross-Coupling Reactions

The true power of **5-Chloro-6-methylpyridin-3-amine** in drug development is realized in its application in palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and modular construction of complex molecules by forming new carbon-carbon and carbon-nitrogen bonds.

The electronic nature of the scaffold is key:

- The Chlorine Atom (C5): Serves as the leaving group for cross-coupling. Its position, meta to the ring nitrogen, makes it less reactive in nucleophilic aromatic substitution (S_NAr) compared to a chlorine at the 2- or 4-position.[15] However, it is an excellent handle for palladium-catalyzed reactions.
- The Amino Group (C3): This strong electron-donating group can modulate the reactivity of the ring. It can also be used as a point of diversification itself, for example, through acylation or Buchwald-Hartwig amination.

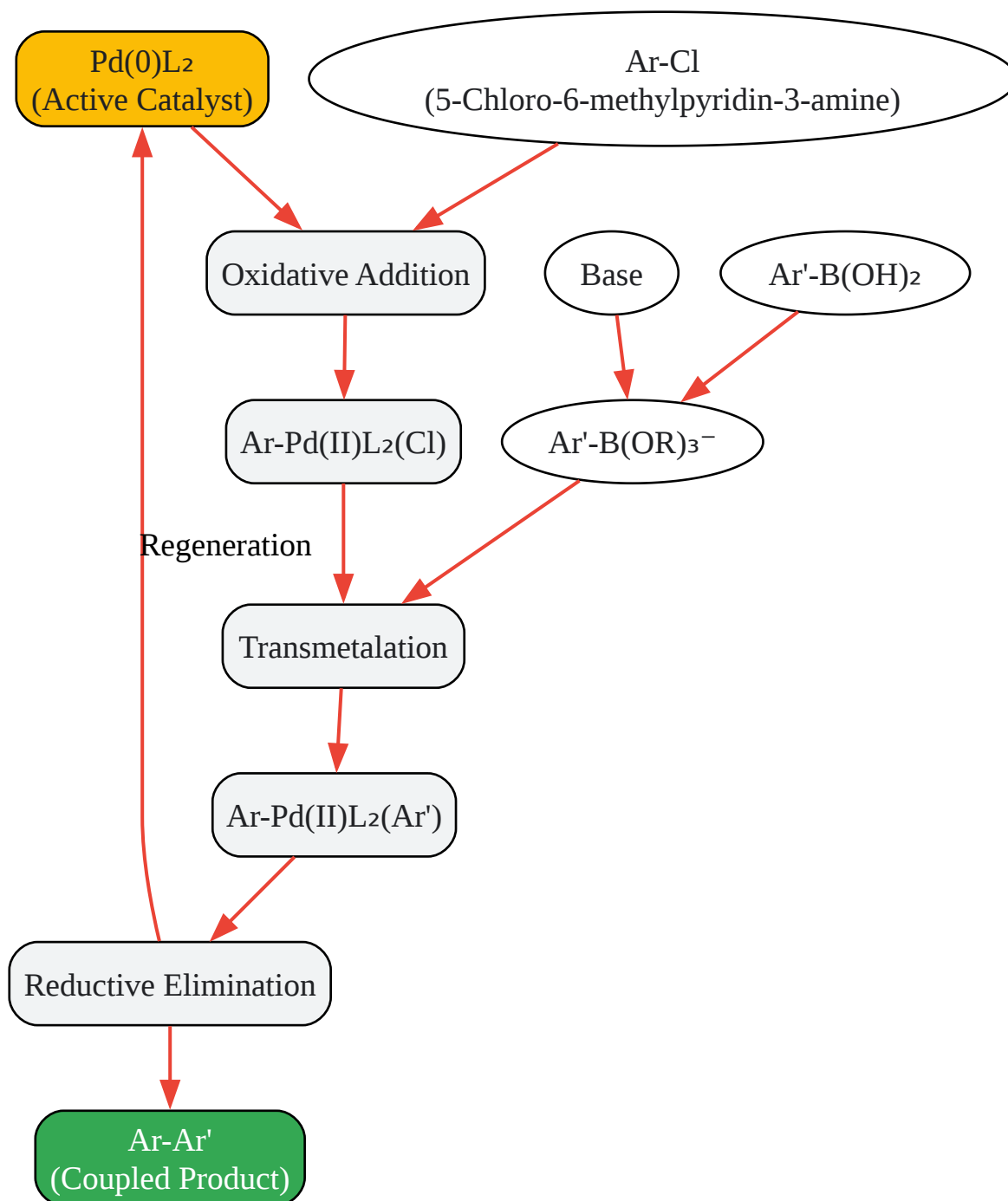
Protocol 2: Illustrative Suzuki-Miyaura Coupling

This protocol demonstrates how to append a new aryl or heteroaryl group at the 5-position, a common strategy for exploring the solvent-exposed regions of a protein binding pocket.

- Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine **5-Chloro-6-methylpyridin-3-amine** (1.0 eq), the desired boronic acid or

boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

- Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
- Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by LC-MS (typically 4-16 hours).
 - Causality: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species. The palladium catalyst undergoes a catalytic cycle (oxidative addition, transmetalation, reductive elimination) to couple the two partners. The choice of ligand (e.g., PPh₃ or dppf) is critical for stabilizing the palladium catalyst and promoting the rate-limiting steps.
- Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

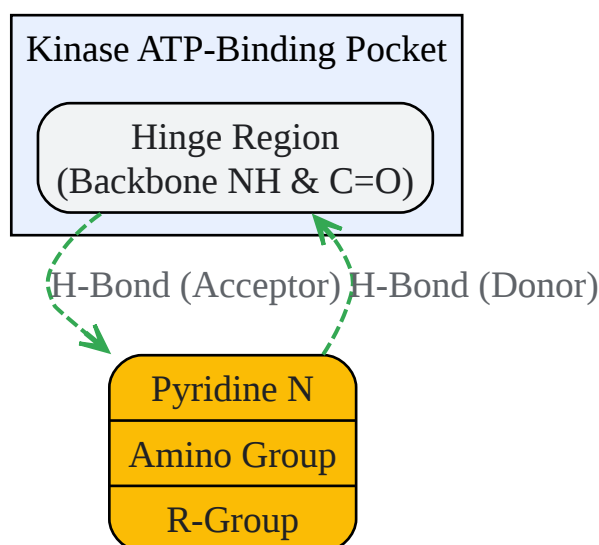
Application Focus: Scaffolding for Potent Kinase Inhibitors

The primary application driving interest in **5-Chloro-6-methylpyridin-3-amine** and its analogs is the development of protein kinase inhibitors.[1][3] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.

The aminopyridine core of this molecule is perfectly suited to interact with the highly conserved ATP-binding site of kinases. Specifically, the amino group and the pyridine ring nitrogen can form two crucial hydrogen bonds with the "hinge" region of the kinase, which anchors the inhibitor in place. This binding mode is a validated strategy for achieving high potency.[1]

Derivatives of this scaffold have been successfully used to develop inhibitors for a range of kinases, including:

- Cyclin-Dependent Kinases (CDKs)[1]
- Glycogen Synthase Kinase 3 (GSK-3)[1]
- Tropomyosin Receptor Kinases (TRKs)[3]
- PIM-1 Kinase[4]



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Caption: Hypothetical binding mode showing key hydrogen bonds with the kinase hinge region.

Analytical Characterization Profile

For any researcher synthesizing or using this compound, confirming its identity and purity is paramount. While specific spectra are not publicly available, the expected analytical signals can be predicted based on its structure.

- ^1H NMR: One would expect to see distinct signals in the aromatic region for the two pyridine protons, which would appear as doublets due to mutual coupling. A singlet for the methyl (CH_3) group would be observed, typically in the 2.0-2.5 ppm range. A broad singlet corresponding to the amino (NH_2) protons would also be present.
- ^{13}C NMR: Six distinct carbon signals are expected, corresponding to the six carbons of the substituted pyridine ring. Chemical shift prediction software can provide estimated values. [\[16\]](#)
- Mass Spectrometry: The mass spectrum should show a molecular ion peak (M^+) and, more commonly, a protonated molecular ion ($[\text{M}+\text{H}]^+$) corresponding to the calculated molecular weight. A characteristic isotopic pattern for one chlorine atom (an $\text{M}+2$ peak approximately one-third the intensity of the M peak) would be a definitive feature. Predicted m/z for $[\text{M}+\text{H}]^+$ is 143.03705. [\[8\]](#)

Conclusion

5-Chloro-6-methylpyridin-3-amine (CAS 896161-13-0) is far more than a simple chemical reagent. It is a strategically designed building block that provides medicinal chemists with a reliable and versatile entry point into the synthesis of potent and selective drug candidates. Its value is derived from the privileged nature of the aminopyridine scaffold, its suitability for powerful cross-coupling reactions, and its proven utility in generating high-affinity kinase inhibitors. By understanding the principles behind its synthesis, reactivity, and application, researchers can fully leverage this compound to accelerate the discovery of next-generation therapeutics.

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